molecular formula C16H14BrN B8644545 1-(2-Bromo-3-methylphenyl)-3,4-dihydroisoquinoline

1-(2-Bromo-3-methylphenyl)-3,4-dihydroisoquinoline

Cat. No.: B8644545
M. Wt: 300.19 g/mol
InChI Key: KNRCXPJFDOSAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-3-methylphenyl)-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C16H14BrN and its molecular weight is 300.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14BrN

Molecular Weight

300.19 g/mol

IUPAC Name

1-(2-bromo-3-methylphenyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C16H14BrN/c1-11-5-4-8-14(15(11)17)16-13-7-3-2-6-12(13)9-10-18-16/h2-8H,9-10H2,1H3

InChI Key

KNRCXPJFDOSAEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NCCC3=CC=CC=C32)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triflic anhydride (0.18 mL, 1.037 mmol) was added via syringe over 1 min to a stirred mixture of 2-bromo-3-methyl-N-phenethylbenzamide (0.30 g, 0.943 mmol) and 2-chloropyridine (0.11 mL, 1.131 mmol) in DCM (4.7 mL) at −78° C. The reaction mixture was stirred at −78° C. for 5 min, then placed in an ice-water bath and warmed to 0° C. After stirring another 5 min, the solution was allowed to warm to RT and then placed in a pre-heated block and stirred at 45° for 2 h. The reaction mixture was allowed to cool to RT, then it was diluted with 1N NaOH (3 mL) and extracted with DCM (15 mL). The organic extract was washed with saturated aqueous NaCl (2×15 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material as a light-yellow oil. The crude material was absorbed onto a plug of silica gel and purified by column chromatography eluting with a gradient of 1-10% MeOH/DCM to provide 1-(2-bromo-3-methylphenyl)-3,4-dihydroisoquinoline as off-white glass.
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

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